2-[Ethyl(methyl)amino]acetohydrazide dihydrochloride
CAS No.: 1263377-17-8
Cat. No.: VC3049446
Molecular Formula: C5H15Cl2N3O
Molecular Weight: 204.1 g/mol
* For research use only. Not for human or veterinary use.
![2-[Ethyl(methyl)amino]acetohydrazide dihydrochloride - 1263377-17-8](/images/structure/VC3049446.png)
CAS No. | 1263377-17-8 |
---|---|
Molecular Formula | C5H15Cl2N3O |
Molecular Weight | 204.1 g/mol |
IUPAC Name | 2-[ethyl(methyl)amino]acetohydrazide;dihydrochloride |
Standard InChI | InChI=1S/C5H13N3O.2ClH/c1-3-8(2)4-5(9)7-6;;/h3-4,6H2,1-2H3,(H,7,9);2*1H |
Standard InChI Key | JKIUJXQMYDITEJ-UHFFFAOYSA-N |
SMILES | CCN(C)CC(=O)NN.Cl.Cl |
Canonical SMILES | CCN(C)CC(=O)NN.Cl.Cl |
Chemical Structure and Properties
Structural Features
The molecular architecture of 2-[Ethyl(methyl)amino]acetohydrazide dihydrochloride consists of several key functional groups that define its chemical behavior. The core structure includes:
-
A hydrazide group (-CONHNH₂) serving as a key reactive center
-
An ethyl(methyl)amino substituent providing tertiary amine functionality
-
Two hydrochloride moieties forming the dihydrochloride salt
The compound can be represented by the following structural identifiers:
Structural Identifier | Value |
---|---|
Molecular Formula | C₅H₁₅Cl₂N₃O |
IUPAC Name | 2-[ethyl(methyl)amino]acetohydrazide;dihydrochloride |
Standard InChI | InChI=1S/C5H13N3O.2ClH/c1-3-8(2)4-5(9)7-6;;/h3-4,6H2,1-2H3,(H,7,9);2*1H |
SMILES | CCN(C)CC(=O)NN.Cl.Cl |
Canonical SMILES | CCN(C)CC(=O)NN.Cl.Cl |
These structural features provide the compound with distinctive chemical reactivity patterns, particularly concerning nucleophilic sites and hydrogen bonding capabilities that influence its potential applications in organic synthesis and pharmaceutical research.
Physical Properties
The physical characteristics of 2-[Ethyl(methyl)amino]acetohydrazide dihydrochloride determine its handling, storage, and application parameters. The following table summarizes the key physical properties:
Property | Value |
---|---|
Molecular Weight | 204.1 g/mol |
Physical State | Crystalline solid (inferred) |
Solubility | Water-soluble (characteristic of hydrochloride salts) |
Melting Point | Not specifically reported in literature |
Appearance | White to off-white powder (typical for similar compounds) |
The dihydrochloride salt form typically enhances water solubility compared to the free base version, making it more suitable for aqueous applications in research settings.
Chemical Reactivity
The chemical behavior of this compound is largely governed by its functional groups:
-
The hydrazide group (-CONHNH₂) exhibits nucleophilic character and can participate in various condensation reactions
-
The tertiary amine functionality (ethyl(methyl)amino group) can act as a base or nucleophile in appropriate conditions
-
The hydrochloride salt formation stabilizes the compound by neutralizing the basic nitrogen centers
These reactivity patterns make the compound particularly useful in specific chemical transformations and as a potential building block in more complex molecular architectures.
Hazard Category | Classification |
---|---|
Skin irritation | Category 2 |
Eye irritation | Category 2A |
Specific target organ toxicity - single exposure | Category 3 (Respiratory system) |
These classifications are consistent with the Global Harmonized System (GHS) of Classification and Labeling of Chemicals .
Supplier | Product Information | Purity | Available Quantities |
---|---|---|---|
CymitQuimica | REF: 10-F061261 | 95.0% | 1g, 5g, 10g, 25g |
Matrix Scientific | Product code: 060230-500MG | Not specified | 500mg |
Vulcan Chem | VCID: VC3049446 | Research grade | Not specified |
Estimated delivery times vary by supplier, with some offering delivery within approximately one month .
Related Compounds and Derivatives
Structural Analogs
Several structurally related compounds share significant functional similarities with 2-[Ethyl(methyl)amino]acetohydrazide dihydrochloride:
Compound | CAS Number | Relationship to Subject Compound |
---|---|---|
Ethyl 2-((2-aminoethyl)(methyl)amino)acetate dihydrochloride | 1708975-40-9 | Contains similar ethyl(methyl)amino moiety; ester instead of hydrazide |
2-[Ethyl(methyl)amino]ethanol | 2893-43-8 | Shares the ethyl(methyl)amino core structure |
2-[Ethyl(methyl)amino]acetohydrazide hydrochloride | 1203264-31-6 | Monohydrochloride variant of the subject compound |
2-amino-N-ethyl-N-methylacetamide | 71034-44-1 | Contains similar structural elements in different arrangement |
These related compounds provide contextual understanding of the chemical space surrounding the subject compound and may offer insights into potential reactivity patterns and applications .
Functional Derivatives
Functional derivatives that modify key aspects of the subject compound include:
-
N-(2,6-Dimethylphenyl)-2-(ethylmethylamino)acetamide Hydrochloride (CAS: 50295-20-0): Incorporates the ethyl(methyl)amino acetamide functionality into a more complex structure
-
Carbohydrazide derivatives: Represent an important class of compounds sharing the hydrazide functional group
Understanding these relationships allows researchers to position the subject compound within a broader chemical context and potentially predict its behavior in various applications.
Analytical Characterization
Spectroscopic Identification
While specific spectroscopic data for 2-[Ethyl(methyl)amino]acetohydrazide dihydrochloride is limited in the available literature, standard analytical techniques typically employed for its characterization would include:
-
¹H NMR Spectroscopy: Would display characteristic signals for:
-
Ethyl group (triplet for CH₃ and quartet for CH₂)
-
N-methyl group (singlet)
-
Methylene adjacent to carbonyl (singlet)
-
Hydrazide NH and NH₂ protons (broad signals)
-
-
¹³C NMR Spectroscopy: Would show distinctive carbon signals for:
-
Carbonyl carbon (~170 ppm)
-
Methylene carbons (varying chemical shifts)
-
Methyl carbons (ethyl and N-methyl)
-
-
IR Spectroscopy: Key bands would include:
-
N-H stretching (~3300-3500 cm⁻¹)
-
C=O stretching (~1650-1700 cm⁻¹)
-
C-N stretching (~1200-1350 cm⁻¹)
-
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume